5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene is a complex organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-hexyloxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the thiophene ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Attachment of the 4-hexyloxybenzoyl group: This step involves the Friedel-Crafts acylation of the thiophene ring with 4-hexyloxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-hexyloxybenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Its structural features may be explored for the development of new drugs with potential therapeutic effects.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene depends on its specific application. In organic electronics, its mechanism involves the delocalization of π-electrons across the thiophene ring, which facilitates charge transport. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the hexyloxy group.
2-(4-Hexyloxybenzoyl)thiophene: Similar structure but lacks the 1,3-dioxolane group.
5-(1,3-Dioxolan-2-YL)thiophene: Similar structure but lacks the benzoyl group.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane and 4-hexyloxybenzoyl groups, which impart distinct electronic and steric properties. These features can enhance its performance in specific applications such as organic electronics and pharmaceuticals, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4S/c1-2-3-4-5-12-22-16-8-6-15(7-9-16)19(21)17-10-11-18(25-17)20-23-13-14-24-20/h6-11,20H,2-5,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQPNVIECFFVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641959 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-69-3 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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